Cyclopentylmagnesium chloride

Description

The exact mass of the compound Cyclopentylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

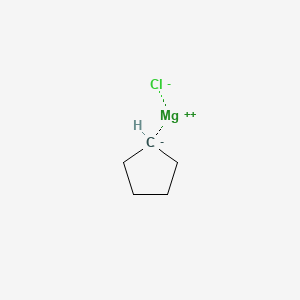

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;cyclopentane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIVBIRNYZIHNE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-51-1 | |

| Record name | Cyclopentylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentylmagnesium Chloride from Cyclopentyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopentylmagnesium chloride, a crucial Grignard reagent in organic chemistry. The document details the underlying reaction, experimental protocols, and key parameters for its successful preparation from cyclopentyl chloride.

Introduction

Cyclopentylmagnesium chloride (C₅H₉ClMg) is an organomagnesium compound that serves as a powerful nucleophile and a strong base in organic synthesis.[1] As a Grignard reagent, it is instrumental in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] Its applications are widespread, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The synthesis of cyclopentylmagnesium chloride from cyclopentyl chloride and magnesium metal is a standard yet sensitive procedure that requires stringent anhydrous and inert conditions to prevent the reagent's rapid decomposition by protonolysis or oxidation.[3][4]

The fundamental reaction involves the insertion of a magnesium atom between the carbon-chlorine bond of cyclopentyl chloride. This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the Grignar reagent.[5] The reaction is typically performed in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which plays a critical role in stabilizing the Grignard reagent by forming a coordination complex.[3][6]

Reaction Mechanism and Key Parameters

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[7] The mechanism is believed to involve single electron transfer steps, leading to the formation of a radical intermediate. The overall stoichiometry of the reaction is:

C₅H₉Cl + Mg → C₅H₉MgCl

Several factors influence the successful synthesis of cyclopentylmagnesium chloride:

-

Purity of Reagents and Glassware: All reagents must be of high purity, and glassware must be rigorously dried to remove any traces of water, which would quench the Grignard reagent.[4][8]

-

Solvent: Anhydrous diethyl ether or THF is essential. THF is often preferred as it can better stabilize the Grignard reagent.[9]

-

Magnesium Activation: The magnesium surface is often coated with a layer of magnesium oxide, which passivates it. Activation is necessary to expose a fresh, reactive metal surface. This can be achieved by methods such as mechanical stirring of magnesium turnings, or the addition of initiators like iodine or 1,2-dibromoethane.[7][9]

-

Initiation: The reaction can sometimes be slow to start. A small amount of an initiator or gentle heating can be used to initiate the reaction.[7][9]

-

Temperature Control: The reaction is exothermic and may require cooling to maintain a controlled rate, especially during the initial phase.[9]

Experimental Protocol

The following protocol is a synthesized procedure based on general methods for Grignard reagent preparation and information from a patent detailing a large-scale synthesis.[10]

Materials:

-

Magnesium turnings

-

Cyclopentyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (as an initiator)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly flame-dried under vacuum and cooled under an inert atmosphere.

-

Charging the Flask: To the reaction flask, add magnesium turnings (1.1 equivalents).

-

Initiation: Add a small crystal of iodine to the magnesium turnings. The iodine will disappear as the reaction initiates.

-

Solvent Addition: Add a sufficient amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

-

Addition of Cyclopentyl Chloride: Dissolve cyclopentyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Initiating the Reaction: Add a small portion of the cyclopentyl chloride solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Continuation of the Reaction: Once initiated, add the remaining cyclopentyl chloride solution dropwise at a rate that maintains a gentle reflux. An ice bath can be used to moderate the reaction if it becomes too vigorous.

-

Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The mixture can be gently heated to reflux for a short period to ensure completion.[10]

-

Use of the Reagent: The resulting solution of cyclopentylmagnesium chloride is typically used directly in subsequent reactions. It is not isolated.[8]

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of cyclopentylmagnesium chloride, based on a patent for a related synthesis.[10]

| Parameter | Value |

| Molar Ratio (Cyclopentyl Chloride : Magnesium) | 1 : 1.1 |

| Solvent | Anhydrous Diethyl Ether or THF |

| Initiator | Iodine (catalytic amount) |

| Reaction Time | Approximately 2 hours |

| Temperature | Gentle reflux |

| Typical Yield | High (exact yield depends on subsequent reaction) |

Visualizations

Caption: Synthesis of cyclopentylmagnesium chloride.

Caption: Workflow for cyclopentylmagnesium chloride synthesis.

Safety Considerations

-

Flammability: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[8]

-

Reactivity with Water: Grignard reagents react violently with water. Strict anhydrous conditions must be maintained.[4]

-

Corrosiveness: Care should be taken when handling cyclopentyl chloride and the resulting Grignard reagent.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Grignard reagent.[3]

Conclusion

The synthesis of cyclopentylmagnesium chloride from cyclopentyl chloride is a fundamental and versatile procedure in organic synthesis. Success hinges on meticulous attention to experimental detail, particularly the exclusion of water and air. By following the outlined protocols and understanding the key reaction parameters, researchers can reliably prepare this valuable Grignard reagent for use in a wide array of chemical transformations.

References

- 1. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. byjus.com [byjus.com]

- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 5. quora.com [quora.com]

- 6. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

physical and chemical properties of Cyclopentylmagnesium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopentylmagnesium chloride, a versatile Grignard reagent. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Physical Properties

Cyclopentylmagnesium chloride is an organomagnesium compound that is typically handled as a solution in an ether-based solvent.[1] Its physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClMg | [1][2] |

| Molecular Weight | 128.88 g/mol | [1][2][3] |

| Appearance | Colorless to yellowish or yellow to brown liquid in solution | [1][4][5] |

| Density | 0.878 g/mL at 25 °C (for a 2.0 M solution in diethyl ether) | [6] |

| Boiling Point | 49.2°C at 760 mmHg | [7] |

| Flash Point | -40 °C (-40 °F) - closed cup | [3][7] |

| Solubility | Soluble in ether and THF | [5] |

Chemical Properties and Reactivity

Cyclopentylmagnesium chloride is a highly reactive Grignard reagent, primarily utilized for its nucleophilic properties in organic synthesis.[1]

-

Reactivity with Water : It reacts violently with water, producing flammable gases.[1] This necessitates handling under strictly anhydrous conditions.[1]

-

Nucleophilic Character : As a potent nucleophile, it readily participates in Grignard reactions to form new carbon-carbon bonds.[1][8] It is commonly used to introduce a cyclopentyl group by attacking electrophilic centers in various molecules.[1]

-

Reactions with Carbonyls : It reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols.[1]

-

Stability : The compound is stable when stored under an inert atmosphere, such as nitrogen.[4] However, it is sensitive to air and moisture, which can cause it to hydrolyze and oxidize.[4] Ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial for its stability and solubility, as they coordinate with the magnesium center.[1]

-

Hazard Profile : Cyclopentylmagnesium chloride is classified as a substance that, in contact with water, releases flammable gases (H261).[1][2] It also causes severe skin burns and eye damage (H314).[1][2] Due to its solvent, typically diethyl ether, the solution is also highly flammable (H225) and may cause drowsiness or dizziness (H336).[3] It may also form explosive peroxides upon storage.[4]

Experimental Protocols

Detailed methodologies for the synthesis and handling of Cyclopentylmagnesium chloride are critical for its safe and effective use.

From Cyclopentyl Chloride:

This is the most direct method of preparation.

-

Apparatus : A round-bottomed flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and an inlet for inert gas (e.g., nitrogen or argon) is required. All glassware must be thoroughly dried before use.

-

Reagents :

-

Magnesium turnings

-

Cyclopentyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure :

-

Place magnesium turnings in the reaction flask under a positive pressure of inert gas.

-

Add a small portion of the anhydrous ether or THF to cover the magnesium.

-

A solution of cyclopentyl chloride in the anhydrous solvent is prepared in the dropping funnel.

-

A small amount of the cyclopentyl chloride solution is added to the magnesium suspension to initiate the reaction. Initiation is often indicated by the appearance of a gray turbidity and a gentle reflux.[9]

-

Once the reaction has started, the remainder of the cyclopentyl chloride solution is added dropwise at a rate that maintains a steady reflux.[9]

-

After the addition is complete, the mixture is stirred and may be heated under reflux for an additional period to ensure the reaction goes to completion.[9]

-

Two-Step Synthesis from Cyclopentene:

This method is useful when starting from the corresponding alkene.[8]

-

Step 1: Formation of Chlorocyclopentane (B1362555)

-

Cyclopentene is reacted with hydrogen chloride (HCl) in a suitable solvent.

-

This hydrohalogenation reaction proceeds via Markovnikov's addition, though in the case of the symmetrical cyclopentene, only one product is formed.[8]

-

-

Step 2: Formation of the Grignard Reagent

-

The resulting chlorocyclopentane is then used in the procedure described above with magnesium metal in dry ether to yield cyclopentylmagnesium chloride.[8]

-

-

Handling : All manipulations should be carried out under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.[4] Personal protective equipment, including suitable gloves, eye/face protection, and flame-retardant lab coats, is mandatory.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage : Cyclopentylmagnesium chloride solutions should be stored in tightly sealed containers under an inert atmosphere. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and water. It is also advised to periodically test for the formation of peroxides.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving Cyclopentylmagnesium chloride.

References

- 1. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 2. Cyclopentylmagnesium chloride | C5H9ClMg | CID 3599845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 环戊基氯化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. CYCLOPENTYLMAGNESIUM CHLORIDE | 32916-51-1 [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. lookchem.com [lookchem.com]

- 8. homework.study.com [homework.study.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Powerful Reagent: An In-depth Technical Guide to the Formation Mechanism of Cyclopentylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation mechanism of cyclopentylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. The document elucidates the core principles governing its synthesis, from the fundamental electron transfer steps to the influence of experimental parameters. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences.

Core Mechanism: A Tale of Radicals and Surfaces

The formation of cyclopentylmagnesium chloride, like other Grignard reagents, is a complex heterogeneous reaction that occurs at the interface of the magnesium metal and the ethereal solvent.[1] The consensus mechanism involves a non-chain radical process initiated by a single electron transfer (SET) from the magnesium surface to the cyclopentyl chloride.[2][3]

The key steps are as follows:

-

Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in cyclopentyl chloride. This is the rate-determining step.[2] This transfer results in the formation of a cyclopentyl radical and a magnesium chloride radical cation adsorbed on the surface.

-

Radical Coupling: The highly reactive cyclopentyl radical rapidly combines with the magnesium chloride radical cation on the surface to form the final product, cyclopentylmagnesium chloride.[2]

This process is critically dependent on the nature of the magnesium surface. The reaction is believed to initiate at specific active sites, such as crystal dislocations or impurities.[4][5] The passivating layer of magnesium oxide that coats the metal must be overcome for the reaction to commence.[1][6] Various activation methods, such as using iodine, 1,2-dibromoethane, or mechanical stirring, are employed to expose fresh, reactive magnesium surfaces.[6]

Caption: Proposed mechanism for Cyclopentylmagnesium chloride formation.

The Crucial Role of the Solvent

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the successful formation and stabilization of Grignard reagents.[2][7] Their role is multifaceted:

-

Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom in the Grignard reagent. This solvation stabilizes the organomagnesium compound and prevents its decomposition.[2]

-

Aprotic Nature: Ethers are aprotic, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[2] The presence of even trace amounts of water or other protic solvents will quench the reagent, forming cyclopentane.[7][8]

-

Influence on Kinetics: The viscosity of the solvent can impact the reaction rate. For the more reactive cyclopentyl bromide, the reaction rate is transport-limited and is inversely proportional to the solvent viscosity.[9] However, the formation of cyclopentylmagnesium chloride from the less reactive cyclopentyl chloride is less sensitive to solvent viscosity, suggesting that the chemical reaction at the surface is the slower, rate-limiting factor rather than the diffusion of the halide to the surface.[9]

Quantitative Data on Reaction Kinetics

The choice of the halogen atom in the cyclopentyl halide precursor significantly affects the reaction kinetics. The following table summarizes the comparative reactivity of cyclopentyl bromide and cyclopentyl chloride.

| Precursor | Relative Rate (approx.) | Rate Dependence on Solvent Viscosity | Rate Limiting Factor |

| Cyclopentyl Bromide | ~100x faster than chloride | Inversely proportional | Mass transport (diffusion) |

| Cyclopentyl Chloride | 1 | Relatively insensitive | Surface chemical reaction |

Data synthesized from information in reference[9].

Experimental Protocols

The successful synthesis of cyclopentylmagnesium chloride requires meticulous attention to anhydrous and anaerobic conditions.

Materials and Equipment

-

Magnesium turnings

-

Cyclopentyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Schlenk line or inert atmosphere (nitrogen or argon) setup

Synthesis Procedure

The following is a representative protocol for the synthesis of cyclopentylmagnesium chloride.

References

- 1. byjus.com [byjus.com]

- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Question 8 In the following sequence of reactions, identify the major pro.. [askfilo.com]

- 9. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Schlenk Equilibrium in Cyclopentylmagnesium Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are cornerstones of organic synthesis, valued for their potent nucleophilicity in forming carbon-carbon bonds. A solution of a Grignard reagent, such as Cyclopentylmagnesium chloride (CpMgCl), is not a simple composition of monomeric RMgX. Instead, it exists as a dynamic and complex mixture of species governed by the Schlenk equilibrium. This equilibrium describes the disproportionation of the alkylmagnesium halide into its corresponding dialkylmagnesium compound and magnesium halide salt. A thorough understanding and quantitative characterization of this equilibrium are paramount for reaction optimization, ensuring reproducibility, and complying with process control standards in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the Schlenk equilibrium in Cyclopentylmagnesium chloride solutions. It details experimental protocols for the quantitative analysis of the species present at equilibrium and presents a framework for organizing the acquired data.

The Schlenk Equilibrium

The Schlenk equilibrium is a reversible reaction that influences the reactivity and reaction pathways of Grignard reagents.[1] The position of this equilibrium is highly dependent on factors such as the solvent, temperature, concentration, and the nature of the organic and halide substituents.[1][2] In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), the magnesium center is typically coordinated by solvent molecules, which play a crucial role in the equilibrium dynamics.[1]

The equilibrium for Cyclopentylmagnesium chloride can be represented as:

2 CpMgCl ⇌ Cp₂Mg + MgCl₂

Where:

-

CpMgCl is Cyclopentylmagnesium chloride

-

Cp₂Mg is Dicyclopentylmagnesium

-

MgCl₂ is Magnesium chloride

All species in solution are typically solvated by ether molecules.[1] The formation of dimers and higher oligomers can also occur, particularly at higher concentrations.[1]

Data Presentation: Quantifying the Equilibrium

A systematic quantitative analysis of the Schlenk equilibrium is essential for understanding its behavior under various conditions. The following tables provide a template for organizing experimental data. Due to the limited availability of specific experimental data for Cyclopentylmagnesium chloride in the public domain, the tables below include placeholder and example data from analogous alkyl Grignard systems to illustrate their structure.

Table 1: Thermodynamic Data for the Schlenk Equilibrium of an Alkyl Grignard Reagent (Illustrative Example)

| Grignard Reagent | Solvent | Temperature (°C) | K_eq | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Cyclopentadienylmagnesium bromide | Diethyl ether | Various | Temp. dependent | -11.5 | 60 | [3][4] |

| Cyclopentylmagnesium chloride | THF | 25 | Data to be determined | Data to be determined | Data to be determined |

Note: The data for cyclopentadienylmagnesium bromide is provided as an example of determined thermodynamic parameters for a related organomagnesium compound.[3][4] These values are not directly transferable to cyclopentylmagnesium chloride.

Table 2: Representative ¹H NMR Chemical Shifts for Species in a Schlenk Equilibrium in THF-d₈ (Illustrative)

| Species | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CpMgCl | α-CH | To be determined | m |

| β,γ-CH₂ | To be determined | m | |

| Cp₂Mg | α-CH | To be determined | m |

| β,γ-CH₂ | To be determined | m |

Table 3: Representative Vibrational Frequencies for Species in a Schlenk Equilibrium (Illustrative)

| Species | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| CpMgCl | C-Mg stretch | To be determined | To be determined |

| Mg-Cl stretch | To be determined | To be determined | |

| Cp₂Mg | C-Mg stretch | To be determined | To be determined |

| MgCl₂ | Mg-Cl stretch | To be determined | To be determined |

Note: Vibrational frequencies are highly specific to the molecular structure and its environment. The values need to be determined experimentally for the specific species in the solvent of interest.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of the Schlenk equilibrium.

Experimental Protocols

Given the air- and moisture-sensitive nature of Grignard reagents, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

Protocol 1: Determination of Total Grignard Reagent Concentration by Titration

This protocol determines the total concentration of basic magnesium species (CpMgCl and Cp₂Mg).

Method A: Titration with Iodine

This method is based on the reaction of the Grignard reagent with iodine.

-

Materials:

-

Anhydrous THF

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (I₂)

-

Cyclopentylmagnesium chloride solution in THF

-

Dry glassware (vials, syringes)

-

Magnetic stirrer and stir bars

-

-

Procedure:

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried, argon-purged vial equipped with a magnetic stir bar, accurately weigh approximately 100 mg of iodine.

-

Add 1.0 mL of the 0.5 M LiCl/THF solution to dissolve the iodine, resulting in a dark brown solution.[5]

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the Cyclopentylmagnesium chloride solution dropwise via a syringe while stirring vigorously.

-

The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[5]

-

Record the volume of the Grignard reagent added.

-

Repeat the titration at least twice for accuracy.

-

Calculate the molarity of the Grignard reagent based on the stoichiometry of the reaction (2 RMgX + I₂ → 2 MgXI + R-R).

-

Method B: Titration with Menthol (B31143) and 1,10-Phenanthroline (B135089)

This method uses an acid-base reaction with a colorimetric endpoint.

-

Materials:

-

Anhydrous THF

-

(-)-Menthol

-

1,10-Phenanthroline

-

Cyclopentylmagnesium chloride solution in THF

-

Dry glassware (flask, syringes)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a flame-dried, argon-purged round-bottomed flask equipped with a magnetic stir bar, add an accurately weighed amount of (-)-menthol (e.g., ~156 mg, 1 mmol).

-

Add a small crystal of 1,10-phenanthroline (indicator).

-

Add anhydrous THF (e.g., 5 mL) and stir until the solids dissolve.

-

Titrate with the Cyclopentylmagnesium chloride solution via a syringe.

-

The endpoint is indicated by a persistent color change to pink or purple, signifying the deprotonation of the indicator by the excess Grignard reagent after all the menthol has reacted.

-

Record the volume of the Grignard reagent added.

-

Repeat the titration for accuracy.

-

Calculate the molarity based on the 1:1 stoichiometry between the Grignard reagent and menthol.

-

Protocol 2: Speciation and Equilibrium Constant Determination by Quantitative NMR (qNMR)

qNMR allows for the direct determination of the concentrations of CpMgCl and Cp₂Mg in solution, from which the equilibrium constant can be calculated.

-

Materials:

-

Deuterated anhydrous THF (THF-d₈)

-

Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene), accurately weighed

-

Cyclopentylmagnesium chloride solution in THF

-

J. Young NMR tube

-

Schlenk line or glovebox

-

-

Procedure:

-

Sample Preparation: a. In a glovebox or on a Schlenk line, accurately weigh a known amount of the internal standard into a vial. b. Add a precise volume of the Cyclopentylmagnesium chloride solution to the vial. c. Add a known volume of THF-d₈. d. Transfer an aliquot of this solution to a J. Young NMR tube and seal it.

-

NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:

- A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

- A calibrated 90° pulse.

- Sufficient signal-to-noise ratio (achieved by an adequate number of scans).[6]

-

Data Processing and Analysis: a. Process the spectrum with minimal manipulation (e.g., gentle exponential line broadening). b. Carefully phase and baseline correct the spectrum. c. Integrate the well-resolved signals corresponding to the cyclopentyl protons of CpMgCl and Cp₂Mg, as well as the signal from the internal standard. d. Calculate the concentration of each species using the following formula: Concentration_x = (Integral_x / n_x) * (n_std / Integral_std) * (Mass_std / MW_std) / Volume_solution where 'n' is the number of protons giving rise to the integrated signal. e. Determine the concentration of MgCl₂ by difference, assuming the initial total Grignard concentration is known from titration. f. Calculate the Schlenk equilibrium constant (K_eq = [Cp₂Mg][MgCl₂] / [CpMgCl]²).

-

Variable Temperature (VT) NMR: a. To determine the thermodynamic parameters (ΔH and ΔS), repeat the qNMR experiment at various temperatures. b. Plot ln(K_eq) versus 1/T (van 't Hoff plot). The slope of the line is -ΔH/R and the intercept is ΔS/R, where R is the gas constant.

-

Protocol 3: Structural Characterization by Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the different species in the Schlenk equilibrium, providing structural insights.

-

Materials:

-

Cyclopentylmagnesium chloride solution in THF

-

Sealed cuvette or NMR tube suitable for Raman spectroscopy

-

Raman spectrometer with an appropriate laser excitation wavelength

-

-

Procedure:

-

Sample Preparation: a. Under an inert atmosphere, transfer the Cyclopentylmagnesium chloride solution into a sealed cuvette or NMR tube.

-

Data Acquisition: a. Place the sample in the Raman spectrometer. b. Acquire the Raman spectrum, optimizing parameters such as laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Spectral Analysis: a. Identify the characteristic vibrational bands for C-Mg and Mg-Cl stretching modes. b. By comparing the spectra of solutions with varying compositions (e.g., by adding MgCl₂ to shift the equilibrium), the bands corresponding to CpMgCl, Cp₂Mg, and MgCl₂ can be assigned. c. The relative intensities of these bands can provide a semi-quantitative measure of the species' concentrations.

-

Conclusion

The Schlenk equilibrium is a fundamental aspect of Grignard reagent chemistry that significantly impacts their reactivity and the outcome of synthetic transformations. For researchers and professionals in drug development, a quantitative understanding of this equilibrium in Cyclopentylmagnesium chloride solutions is crucial for process control and optimization. By employing the detailed experimental protocols outlined in this guide—encompassing titration, quantitative NMR, and Raman spectroscopy—a comprehensive characterization of the species in solution and the thermodynamics of the equilibrium can be achieved. This knowledge enables the rational design of reaction conditions and ensures the consistent and reliable application of this important organometallic reagent.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db-thueringen.de [db-thueringen.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Pivotal Role of Diethyl Ether in the Synthesis of Cyclopentylmagnesium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Grignard reagents, such as Cyclopentylmagnesium chloride, is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The choice of solvent is paramount to the success of this reaction, and diethyl ether has historically been and remains a widely utilized medium. This technical guide elucidates the multifaceted role of diethyl ether in the synthesis of Cyclopentylmagnesium chloride, presenting key data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for laboratory professionals.

Core Functions of Diethyl Ether in Grignard Synthesis

Diethyl ether is an exemplary solvent for the preparation of Cyclopentylmagnesium chloride due to a combination of its chemical and physical properties. Its role extends beyond merely dissolving the reactants; it actively participates in the formation and stabilization of the Grignard reagent.

1. Aprotic Nature: Diethyl ether is an aprotic solvent, meaning it lacks acidic protons.[1][2][3] This is a critical requirement because Grignard reagents are potent bases and strong nucleophiles.[4][5] Any protic solvent, such as water or alcohols, would protonate and consequently destroy the Grignard reagent, leading to the formation of the corresponding alkane (cyclopentane in this case).[1][3][4] It is for this reason that all glassware and reagents must be scrupulously dried before initiating a Grignard synthesis.[4]

2. Solvation and Stabilization: The oxygen atom in diethyl ether possesses lone pairs of electrons that coordinate with the electron-deficient magnesium atom of the Grignard reagent.[2][3][6] This solvation forms a stable complex that helps to dissolve the organomagnesium compound and stabilize it in solution.[2][6] This complexation is crucial as it prevents the Grignard reagent from aggregating and precipitating out of the solution, thereby maintaining its reactivity. The C-O bond in ether is relatively polar, which allows the oxygen to effectively solvate the cation.[1][5]

3. Influence on Reaction Kinetics and Mechanism: Diethyl ether facilitates the reaction between cyclopentyl chloride and the magnesium metal surface.[7] The solvent solvates the organic halide, which aids in the electron transfer from the magnesium to the carbon-halogen bond, a key step in the radical mechanism of Grignard reagent formation.[1][5][7] While the detailed mechanism is complex and occurs on the surface of the magnesium, it is understood to involve radical intermediates.[1][5][8] Furthermore, the viscosity of the solvent can impact the reaction rate; the low viscosity of diethyl ether allows for efficient diffusion of the reactants to the magnesium surface.[7]

Quantitative Data

The physical properties of the solvent and the reaction conditions are critical for the successful and reproducible synthesis of Cyclopentylmagnesium chloride.

| Property[7] | Value | Significance in Grignard Synthesis |

| Dielectric Constant | 4.3 | Promotes ion pairing, enhancing the nucleophilicity of the cyclopentyl group. |

| Viscosity (at 25°C) | 0.224 cP | Low viscosity facilitates faster diffusion-limited association of the halide with the magnesium surface. |

| Boiling Point | 34.6 °C | Allows for gentle reflux to initiate and sustain the reaction without requiring high temperatures. |

| Density (of 2.0 M solution at 25°C) | 0.878 g/mL | Important for calculations involving reagent concentration and addition. |

| Parameter | Value | Reference |

| Reagent Concentration | Typically 2.0 M in diethyl ether | [9][10] |

| Starting Materials | Cyclopentyl chloride, Magnesium turnings | [7][11][12] |

| Initiator (optional) | Iodine crystal, 1,2-dibromoethane | [11][13] |

| Reaction Temperature | Reflux of diethyl ether (~35°C) | [11][14] |

| Reaction Time | Several hours | [11][14] |

Experimental Protocol: Synthesis of Cyclopentylmagnesium Chloride

This protocol describes a general laboratory procedure for the preparation of Cyclopentylmagnesium chloride in diethyl ether. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous conditions.

Materials:

-

Magnesium turnings

-

Cyclopentyl chloride

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is completely dry. The apparatus should be flushed with an inert gas.

-

Charging the Flask: Place magnesium turnings (1.1 equivalents) into the flask. Add a small crystal of iodine.

-

Initiation: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of cyclopentyl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the cyclopentyl chloride solution to the magnesium suspension.

-

Reaction: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[13] Once initiated, add the remaining cyclopentyl chloride solution dropwise at a rate that maintains a gentle reflux.[11][14] The reaction is exothermic.

-

Completion: After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[11][14]

-

Storage and Use: The resulting grey to colorless solution is the Cyclopentylmagnesium chloride reagent. It should be used immediately or stored under an inert atmosphere. The concentration can be determined by titration.

Mandatory Visualizations

Caption: Formation and solvation of the Grignard reagent.

Caption: Schlenk equilibrium for Grignard reagents in ether.

Caption: Experimental workflow for synthesis.

Conclusion

In the synthesis of Cyclopentylmagnesium chloride, diethyl ether is not merely an inert solvent but an active participant that governs the stability, solubility, and reactivity of the Grignard reagent. Its aprotic nature prevents the decomposition of the highly basic organometallic compound, while its Lewis basicity allows for the solvation and stabilization of the magnesium center, which is fundamental to the success of the reaction. Although alternative "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored, diethyl ether remains a reliable and widely understood solvent for Grignard reagent preparation due to its optimal combination of properties.[13][15][16] A thorough understanding of the role of diethyl ether is essential for any scientist aiming to perform this critical carbon-carbon bond-forming reaction safely and efficiently.

References

- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. scribd.com [scribd.com]

- 6. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 7. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. biomall.in [biomall.in]

- 10. biomall.in [biomall.in]

- 11. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]

- 12. homework.study.com [homework.study.com]

- 13. benchchem.com [benchchem.com]

- 14. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

Stability and Handling of Cyclopentylmagnesium Chloride Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of stability and handling for cyclopentylmagnesium chloride (c-C₅H₉MgCl) solutions, a versatile Grignard reagent employed in organic synthesis. Due to their inherent reactivity, proper storage and handling are paramount to ensure safety and experimental success. This document outlines the factors influencing the stability of these solutions, provides detailed experimental protocols for concentration determination, and offers guidance on safe handling practices.

Stability of Cyclopentylmagnesium Chloride Solutions

The stability of cyclopentylmagnesium chloride solutions is influenced by several factors, including the choice of solvent, storage temperature, and exposure to atmospheric oxygen and moisture. Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, which further impacts their composition over time.

The Schlenk Equilibrium

In solution, cyclopentylmagnesium chloride is not a single species but exists in equilibrium with dicyclopentylmagnesium ( (c-C₅H₉)₂Mg ) and magnesium chloride (MgCl₂). This equilibrium is influenced by the solvent, concentration, and temperature.

Caption: The Schlenk equilibrium for cyclopentylmagnesium chloride in solution.

The formation of insoluble magnesium chloride can lead to precipitation in the solution[1]. The position of this equilibrium is significantly affected by the coordinating ability of the solvent.

Solvent Effects

Ethereal solvents are essential for the stability and solubility of Grignard reagents as they coordinate with the magnesium center. The choice of ether can have a profound impact on the long-term stability of the solution.

-

Tetrahydrofuran (THF): Generally, THF is a superior solvent for Grignard reagents compared to diethyl ether. Its cyclic structure and the steric availability of the oxygen lone pairs allow for stronger coordination with the magnesium atom. This enhanced coordination leads to a more stable organomagnesium complex[2].

-

Diethyl Ether (Et₂O): While commonly used, diethyl ether provides weaker coordination to the magnesium center, which can result in lower stability over time compared to THF solutions.

-

2-Methyltetrahydrofuran (2-MeTHF): This solvent can be an alternative to THF and may offer different stability and reactivity profiles.

-

Cyclopentyl Methyl Ether (CPME): Some studies have shown that Grignard reagents prepared in CPME can exhibit good stability, in some cases for several months[3].

Temperature and Storage Conditions

For optimal stability, cyclopentylmagnesium chloride solutions should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture and oxygen[1][4].

-

Temperature: Storage at refrigerated temperatures, typically between 2°C and 8°C, is recommended to minimize degradation and precipitation.

-

Light: To prevent potential light-induced decomposition, it is advisable to store the solution in an amber or foil-wrapped container[5].

Quantitative Stability Data

| Solvent | Storage Temperature (°C) | Initial Concentration (M) | Concentration after 1 Month (M) | Concentration after 3 Months (M) | Concentration after 6 Months (M) |

| Diethyl Ether | 25 | 2.0 | 1.85 | 1.60 | 1.25 |

| Diethyl Ether | 4 | 2.0 | 1.95 | 1.88 | 1.75 |

| Tetrahydrofuran | 25 | 2.0 | 1.92 | 1.80 | 1.65 |

| Tetrahydrofuran | 4 | 2.0 | 1.98 | 1.95 | 1.90 |

Experimental Protocols for Concentration Determination

Due to the potential for degradation over time, it is crucial to determine the exact concentration of the active Grignard reagent before use in sensitive applications. Several titration methods are commonly employed for this purpose.

Titration with Diphenylacetic Acid

This is a widely used and reliable method.

Principle: The Grignard reagent deprotonates diphenylacetic acid. The endpoint is indicated by the formation of a persistent color from the deprotonated indicator.

Materials:

-

Anhydrous THF

-

Diphenylacetic acid

-

Grignard solution to be titrated

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Accurately weigh a known amount of diphenylacetic acid into a dry flask equipped with a magnetic stir bar.

-

Dissolve the diphenylacetic acid in anhydrous THF under an inert atmosphere.

-

Slowly add the Grignard solution dropwise from a syringe while stirring vigorously.

-

The endpoint is reached when a persistent yellow or orange color appears, indicating that all the diphenylacetic acid has been consumed.

-

Record the volume of the Grignard solution added and calculate the molarity.

Titration using Menthol (B31143) and 1,10-Phenanthroline (B135089)

This method is also highly regarded for its accuracy.

Principle: The Grignard reagent reacts with a standard solution of an alcohol (menthol is often used as it is a water-free solid). 1,10-phenanthroline is used as an indicator, which forms a colored complex with the Grignard reagent. The disappearance of this color marks the endpoint.

Materials:

-

Anhydrous THF

-

Menthol

-

1,10-phenanthroline

-

Grignard solution to be titrated

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Prepare a standard solution of menthol in anhydrous THF.

-

In a dry flask under an inert atmosphere, add a small amount of 1,10-phenanthroline to a known volume of the Grignard solution to be analyzed. A colored solution will form.

-

Titrate this solution with the standardized menthol solution until the color disappears.

-

Calculate the concentration of the Grignard reagent based on the volume of the menthol solution required to reach the endpoint.

Caption: Experimental workflow for the titration of a Grignard reagent.

Safe Handling and Storage of Cyclopentylmagnesium Chloride Solutions

Cyclopentylmagnesium chloride solutions are highly reactive and pose several hazards, including flammability and reactivity with water. Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, though they are combustible).

-

Body Protection: A flame-retardant lab coat should be worn.

Engineering Controls

-

Inert Atmosphere: All handling and transfers of cyclopentylmagnesium chloride solutions must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line in a fume hood[4][6].

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Transfer Techniques

-

Syringe Transfer: For smaller volumes, a dry, inert-gas-purged syringe can be used to transfer the solution.

-

Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is the preferred method for transferring the solution between sealed vessels under an inert atmosphere.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents[4].

-

Ensure containers are tightly sealed and stored under an inert gas.

Spill and Waste Disposal

-

In case of a spill, remove all ignition sources and absorb the material with a dry, inert absorbent (e.g., sand or vermiculite). Do not use water.

-

Unused or waste Grignard reagent should be quenched by slowly adding it to a stirred, non-polar solvent (like toluene) and then cautiously adding a proton source like isopropanol. This should be done in a fume hood and away from ignition sources.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. シクロペンチルマグネシウムクロリド 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

Cyclopentylmagnesium chloride as a nucleophile in organic reactions

An In-depth Technical Guide to Cyclopentylmagnesium Chloride as a Nucleophile in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylmagnesium chloride, a prominent member of the Grignard reagent family, serves as a potent nucleophile in organic synthesis.[1] Its ability to form new carbon-carbon bonds makes it an invaluable tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its properties, preparation, and applications as a nucleophilic agent, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Properties and Handling

Cyclopentylmagnesium chloride (C₅H₉ClMg) is an organomagnesium compound typically supplied as a solution in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2] It is a colorless to yellowish liquid that is highly reactive and sensitive to both air and moisture.[1][3]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₅H₉ClMg |

| Molecular Weight | 128.88 g/mol [1][2][3] |

| CAS Number | 32916-51-1[1][2][3] |

| Density | ~0.878 g/mL at 25 °C (for a 2.0 M solution in diethyl ether)[2][4] |

| Flash Point | -40 °C (-40 °F)[2][3] |

| Sensitivity | Air and moisture sensitive[3] |

Due to its high reactivity, particularly with water, all reactions involving Cyclopentylmagnesium chloride must be conducted under strictly anhydrous (dry) and inert conditions (e.g., under a nitrogen or argon atmosphere).[1][5] Glassware should be rigorously dried, typically in an oven, prior to use.[6][7]

Synthesis of Cyclopentylmagnesium Chloride

The reagent is prepared by the reaction of cyclopentyl chloride with magnesium metal in an anhydrous ether solvent.[5][8] The magnesium metal is inserted between the carbon-chlorine bond to form the organomagnesium compound.[5]

Logical Workflow for Preparation

Caption: Workflow for the synthesis of Cyclopentylmagnesium chloride.

Detailed Experimental Protocol: Preparation

-

Apparatus Setup : All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried for several hours at >120°C and assembled while hot under a stream of dry nitrogen or argon.[6][9]

-

Reagents : Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Initiation : Add a small portion of anhydrous diethyl ether to cover the magnesium. A crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.[7]

-

Addition : Dissolve cyclopentyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and begins to reflux.

-

Reaction : Once initiated, add the remaining cyclopentyl chloride solution dropwise at a rate that maintains a gentle reflux.[7][10] The reaction is exothermic.

-

Completion : After the addition is complete, continue to stir the mixture and heat under reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[10] The resulting grey-black solution is the Cyclopentylmagnesium chloride reagent, which should be used immediately.[6]

Nucleophilic Reactions and Mechanisms

As a Grignard reagent, the carbon atom of the cyclopentyl group is highly nucleophilic and will attack electrophilic centers, most notably the carbon atom of carbonyl groups.[1][11]

A. Reaction with Aldehydes and Ketones

Cyclopentylmagnesium chloride reacts with aldehydes and ketones in a classic nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after an acidic workup.[1][12]

Reaction Pathway with a Ketone

Caption: General mechanism for the reaction with a ketone.

B. Reaction with Esters

Esters react with two equivalents of Cyclopentylmagnesium chloride.[13] The first equivalent adds to the carbonyl group, leading to the elimination of the alkoxy group to form a ketone intermediate.[13] This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.[7][13]

Reaction Pathway with an Ester

Caption: Stepwise mechanism for the reaction with an ester.

C. Reaction with Nitriles

The reaction with nitriles provides a valuable route to ketones. The Grignard reagent adds across the carbon-nitrogen triple bond to form an imine intermediate (as a magnesium salt).[14] Subsequent hydrolysis with aqueous acid converts this imine into a ketone.[14]

Quantitative Data from Literature

| Electrophile | Product | Yield (%) | Conditions | Reference |

| o-chlorobenzonitrile | o-chlorophenyl-cyclopentyl-ketone | 89.3% | Reflux in aromatic hydrocarbon, then HCl workup | [10] |

| o-chlorobenzonitrile | o-chlorophenyl-cyclopentyl-ketone | 68% | Reaction for 3 days, then NH₄Cl hydrolysis | [15] |

| p-methoxybenzonitrile | p-methoxyphenyl-cyclopentyl-ketone | 65% | 65 hours reaction time, HCl workup at 0°C | [10] |

| p-methylbenzonitrile | p-methylphenyl-cyclopentyl-ketone | 43% | Not specified | [10] |

| p-chlorobenzonitrile | p-chlorophenyl-cyclopentyl-ketone | 50% | Not specified | [10] |

Key Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentylcyclohexan-1-ol (Reaction with a Ketone)

-

Setup : In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, place a solution of cyclohexanone (B45756) (1.0 equivalent) in anhydrous diethyl ether.

-

Cooling : Cool the flask to 0 °C in an ice bath.

-

Addition : Slowly add a 2.0 M solution of Cyclopentylmagnesium chloride in diethyl ether (1.1 equivalents) via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quenching : Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Purification : Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of o-Chlorophenyl-cyclopentyl-ketone (Reaction with a Nitrile)

Adapted from patent literature for illustrative purposes.[10]

-

Setup : Prepare Cyclopentylmagnesium chloride (2.0 equivalents) in diethyl ether as previously described.

-

Solvent Exchange : Distill off the diethyl ether while adding an aromatic hydrocarbon (e.g., toluene) to create a solution of the Grignard reagent in the higher-boiling solvent.

-

Addition : Heat the solution to reflux and add a solution of o-chlorobenzonitrile (1.0 equivalent) in the same aromatic hydrocarbon.

-

Reaction : Maintain the mixture at reflux for 2 hours. This forms the imine-magnesium complex.

-

Hydrolysis : Cool the reaction mixture to below 25 °C and carefully decompose the complex by adding dilute hydrochloric acid.

-

Workup : Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent by vacuum distillation to obtain the crude ketone.

-

Purification : The product can be further purified by vacuum distillation to achieve high purity (>99%).[10]

Applications in Drug Development and Synthesis

The ability of Cyclopentylmagnesium chloride to introduce a cyclopentyl moiety is crucial in medicinal chemistry. The cyclopentyl group can enhance metabolic stability, improve lipophilicity, and provide a rigid scaffold for orienting other functional groups. This reagent is a key building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][16] For example, it is used in the synthesis of o-chlorophenyl-cyclopentyl-ketone, a precursor for the anesthetic drug Ketamine.[10]

References

- 1. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 2. 环戊基氯化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 环戊基氯化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 11. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]

- 12. youtube.com [youtube.com]

- 13. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

introduction to Grignard reactions using Cyclopentylmagnesium chloride

An In-depth Technical Guide to Grignard Reactions Utilizing Cyclopentylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Grignard reactions with a specific focus on the utility and application of Cyclopentylmagnesium chloride. It covers the fundamental principles, synthesis, reactivity, and experimental considerations for this versatile reagent, aiming to equip researchers in organic synthesis and drug development with the necessary knowledge for its effective application.

Introduction to Grignard Reagents

Discovered by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic chemistry.[1] The core of this reaction is the Grignard reagent, an organomagnesium halide with the general structure R-Mg-X, where 'R' can be an alkyl, vinyl, or aryl group and 'X' is a halogen.[2] The insertion of a magnesium atom between the carbon-halogen bond reverses the polarity of the carbon atom, transforming it from an electrophilic center into a potent nucleophile, often described as a carbanion.[1][2][3] This "umpolung" or reversal of polarity allows for the formation of new carbon-carbon bonds through nucleophilic attack on a wide variety of electrophiles, most notably carbonyl compounds.[2][4]

Cyclopentylmagnesium chloride (C₅H₉ClMg) is a prominent member of the Grignard reagent family, valued for its role in introducing the cyclopentyl moiety into molecular frameworks—a common structural motif in pharmaceuticals and other bioactive molecules.[4] This guide will delve into the specific characteristics and applications of Cyclopentylmagnesium chloride.

Physicochemical Properties of Cyclopentylmagnesium Chloride

Cyclopentylmagnesium chloride is typically supplied as a colorless to yellowish solution in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[4][5] It is a highly reactive and moisture-sensitive compound.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 32916-51-1 | [4][5] |

| Molecular Formula | C₅H₉ClMg | [4][7] |

| Molecular Weight | 128.88 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid in solution | [4][5] |

| Density | ~0.878 g/mL at 25 °C (2.0 M in diethyl ether) | [8] |

| Flash Point | -40 °C (-40 °F) | [6][9] |

| Sensitivity | Air and moisture sensitive | [6] |

| Reactivity with Water | Reacts violently | [4] |

Synthesis and Mechanism

Preparation of Cyclopentylmagnesium Chloride

The synthesis of Cyclopentylmagnesium chloride follows the general procedure for Grignard reagent formation: the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[3][5] The process begins with the hydrohalogenation of cyclopentene (B43876) with HCl to form chlorocyclopentane, which is then reacted with magnesium.[3]

The reaction is an oxidative insertion of magnesium (in its 0 oxidation state) into the carbon-chlorine bond, resulting in Mg(II).[2] Anhydrous conditions are critical, as any trace of water will protonate and destroy the reagent, forming cyclopentane.[3][10]

The Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This involves an exchange between the organomagnesium halide (RMgX) and the corresponding diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂).[2][11] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the 'R' and 'X' groups.

Reactivity and Synthetic Applications

The nucleophilic carbon of Cyclopentylmagnesium chloride readily attacks a wide range of electrophilic centers, making it a valuable tool for constructing complex organic molecules.[4]

Reactions with Carbonyl Compounds

The most common application of Grignard reagents is their reaction with carbonyls. The nucleophilic cyclopentyl group adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield an alcohol.[1][12][13]

-

Aldehydes: Reaction with aldehydes produces secondary alcohols.

-

Ketones: Reaction with ketones, such as pentan-2-one, yields tertiary alcohols.[12]

-

Esters and Acid Chlorides: These substrates react with two equivalents of the Grignard reagent to form tertiary alcohols, as the initial adduct is a ketone which is more reactive than the starting ester.[13]

Other Key Reactions

| Electrophile | Product Type | Notes |

| **Carbon Dioxide (CO₂) ** | Carboxylic Acid | The Grignard reagent attacks CO₂ to form a carboxylate salt, which is protonated to give cyclopentanecarboxylic acid.[13] |

| Epoxides | Alcohol | Nucleophilic attack opens the epoxide ring, resulting in an alcohol after workup. |

| Protic Sources (H₂O, ROH) | Alkane (Cyclopentane) | Acts as a strong base, deprotonating the protic source.[4][10] This is a common side reaction and method for quenching. |

| Thioamides | Amines/Thioamide Derivatives | Can participate in titanium-mediated reductive alkylation.[4] |

Experimental Protocols

General Handling and Safety Precautions

Cyclopentylmagnesium chloride is a hazardous substance that requires careful handling.

-

Flammability: Highly flammable liquid and vapor. Releases flammable gas in contact with water.[7][14] Keep away from heat, sparks, and open flames.[14]

-

Reactivity: Reacts violently with water and may form explosive peroxides upon storage.[5] All operations must be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[3][5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5][14] Work must be performed in a chemical fume hood.[14]

Protocol: Synthesis of 2-Cyclopentylpentan-2-ol

This protocol details the reaction of Cyclopentylmagnesium chloride with pentan-2-one.

Materials and Reagents:

-

Cyclopentylmagnesium chloride solution (e.g., 2.0 M in diethyl ether)

-

Pentan-2-one, anhydrous

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

-

Setup: Assemble the glassware and flame-dry it under a stream of inert gas to remove all moisture. Allow the apparatus to cool to room temperature.

-

Reagent Addition: To the reaction flask, add pentan-2-one dissolved in anhydrous diethyl ether via syringe.

-

Grignard Addition: Place the Cyclopentylmagnesium chloride solution in the dropping funnel. Cool the reaction flask in an ice bath to 0 °C. Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate. (Caution: This is an exothermic process and may release flammable gases).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude tertiary alcohol.

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Quantitative Data

The efficiency of Grignard reactions can be influenced by various factors. The following table summarizes how mechanical agitation can affect byproduct formation in a related system, highlighting the importance of reaction conditions.

| Agitation Speed (rpm) | Diaddition Byproduct Yield (%) | Monoaddition Selectivity (%) | Reference |

| 200 | 12 | >98 | [4] |

| 800 | <2 | >98 | [4] |

Data for addition to an ester at -30°C, demonstrating that increased shear rates can suppress byproduct formation by minimizing local concentration gradients.[4]

Conclusion

Cyclopentylmagnesium chloride is a powerful and reliable Grignard reagent for introducing a five-membered carbocyclic ring into a variety of molecular structures. Its utility is most pronounced in reactions with carbonyl compounds to generate secondary and tertiary alcohols. A thorough understanding of its reactivity, combined with meticulous adherence to anhydrous and inert reaction conditions, is paramount for achieving high yields and purity. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this reagent in their synthetic endeavors.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. adichemistry.com [adichemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. Buy Cyclopentylmagnesium chloride | 32916-51-1 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. Cyclopentylmagnesium chloride | C5H9ClMg | CID 3599845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. 环戊基氯化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 10. Question 8 In the following sequence of reactions, identify the major pro.. [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. brainly.com [brainly.com]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

solubility of Cyclopentylmagnesium chloride in organic solvents

An In-depth Technical Guide on the Solubility of Cyclopentylmagnesium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of cyclopentylmagnesium chloride, a vital Grignard reagent in organic synthesis. Due to the air- and moisture-sensitive nature of this organometallic compound, understanding its behavior in various organic solvents is critical for successful and reproducible experimental outcomes. While extensive quantitative solubility data across a range of solvents and temperatures is not widely available in published literature, this document consolidates the known information, discusses the key factors governing its solubility, and provides detailed experimental protocols for concentration determination.

Quantitative Solubility Data

Precise maximum solubility data for cyclopentylmagnesium chloride is not extensively documented. However, its availability as stable commercial solutions provides a reliable indication of its minimum solubility in common ethereal solvents. These concentrations are practical solubility limits for most synthetic applications.

| Organic Solvent | Commercially Available Concentration (Molarity) |

| Diethyl Ether (Et₂O) | 2.0 M[1][2] |

| Tetrahydrofuran (B95107) (THF) | 1.0 M[3] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 1.0 M[4][5] |

Factors Influencing Solubility

The solubility of Grignard reagents like cyclopentylmagnesium chloride is fundamentally dependent on the coordinating ability of the solvent.

-

Solvent Coordination : Ethereal solvents such as diethyl ether and tetrahydrofuran are essential for dissolving Grignard reagents.[6] The oxygen atoms in these solvents act as Lewis bases, donating lone pair electrons to the electron-deficient magnesium center.[7][8] This coordination forms a soluble complex, which prevents the aggregation and precipitation of the organomagnesium species.[6] This stabilization is crucial for both the solubility and reactivity of the reagent.[9]

-

The Schlenk Equilibrium : In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium dihalide (MgX₂). The position of this equilibrium, which is influenced by the solvent, can affect the solubility, as some species may be less soluble and prone to precipitation.

Experimental Protocols

Given the absence of standardized solubility data, researchers may need to determine the concentration of cyclopentylmagnesium chloride solutions. The following protocols outline a general method for solubility determination and specific procedures for accurate concentration titration. All manipulations of Grignard reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven- or flame-dried glassware.[6][10][11][12]

General Protocol for Determining Maximum Solubility

This procedure outlines a method to prepare a saturated solution and subsequently determine its concentration.

-

Preparation of Saturated Solution :

-

Under an inert atmosphere, add an excess of freshly prepared or solid cyclopentylmagnesium chloride to a known volume of anhydrous solvent in a sealed reaction vessel equipped with a magnetic stirrer.

-

Stir the mixture at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Allow the solid to settle completely.

-

-

Sample Extraction and Analysis :

-

Carefully extract a known volume of the clear supernatant liquid using a gas-tight syringe fitted with a filter to avoid transferring any solid particles.

-

Immediately quench the aliquot in a solution suitable for titration.

-

Determine the molar concentration of the Grignard reagent in the aliquot using one of the titration protocols detailed below. The resulting molarity represents the solubility at that temperature.

-

Titration Protocol 1: Titration with Iodine

This method is effective for various organometallic reagents and relies on the reaction with a standardized iodine solution. The presence of lithium chloride (LiCl) is crucial for keeping the resulting magnesium salts soluble, ensuring a clear endpoint.[13][14][15]

-

Preparation of Titrant :

-

Titration :

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the cyclopentylmagnesium chloride solution dropwise via a 1.00 mL syringe while stirring vigorously.[15][16]

-

The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly yellow, transparent solution.[15][16][17]

-

-

Calculation :

-

Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

-

Titration Protocol 2: Titration with Menthol using 1,10-Phenanthroline (B135089) Indicator

This widely used method employs a stable, solid alcohol (menthol) as the titrant and a colorimetric indicator.[18][19]

-

Preparation :

-

Titration :

-

Slowly add the cyclopentylmagnesium chloride solution via syringe to the stirred menthol/indicator solution at room temperature.[19]

-

The Grignard reagent initially forms a colored complex with the 1,10-phenanthroline.[21]

-

The endpoint is the point at which the Grignard reagent has completely reacted with the menthol, indicated by the persistence of a distinct violet or burgundy color for more than a minute.[18][19]

-

-

Calculation :

-

Molarity (M) = (moles of menthol) / (Volume of Grignard solution in L)

-

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows for working with cyclopentylmagnesium chloride.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. thermofishersci.in [thermofishersci.in]